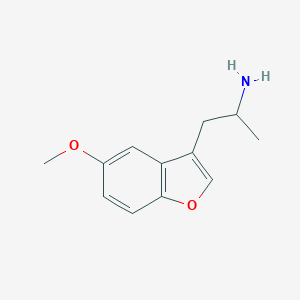

1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine

Description

Properties

IUPAC Name |

1-(5-methoxy-1-benzofuran-3-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8(13)5-9-7-15-12-4-3-10(14-2)6-11(9)12/h3-4,6-8H,5,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMAFEFSQHHKAKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=COC2=C1C=C(C=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50930924 | |

| Record name | 1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140853-59-4 | |

| Record name | 1-(5-Methoxybenzofuran-3-yl)-2-aminopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140853594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Ketone Precursor

The ketone intermediate, 1-(5-methoxy-1-benzofuran-3-yl)propan-2-one, is synthesized via Friedel-Crafts acylation or Claisen condensation. A representative method involves reacting 5-methoxybenzofuran-3-carboxylic acid with acetic anhydride under acidic conditions to form the acetylated derivative. Alternatively, condensation of 5-methoxysalicylaldehyde with methyl vinyl ketone in the presence of InCl3 catalyst achieves the benzofuran ring formation.

Reaction Conditions :

Reductive Amination Protocol

The ketone undergoes reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol. This one-pot reaction proceeds via imine formation followed by reduction to the primary amine.

Optimized Parameters :

-

Molar Ratio : Ketone:NH4OAc:NaBH3CN = 1:2:1.5

-

Reaction Time : 12–24 hours

-

Isolation : Extracted with dichloromethane, dried over MgSO4, and purified via column chromatography.

Analytical Validation :

LAH Reduction of Amide Precursors

Synthesis of 5-Methoxybenzofuran-3-yl-propionamide

Starting with 5-methoxybenzofuran-3-yl-propionic acid, the acid chloride is generated using thionyl chloride (SOCl2). Subsequent reaction with ammonia gas in anhydrous ether yields the primary amide.

Critical Steps :

LAH Reduction to the Primary Amine

The amide is reduced with LAH in tetrahydrofuran (THF) under nitrogen atmosphere. LAH cleaves the amide bond, yielding the primary amine.

Reaction Profile :

-

LAH Stoichiometry : 4 equivalents

-

Temperature : Reflux (66°C), 4 hours

-

Workup : Quenched with Na2SO4·10H2O, filtered, and concentrated.

Spectroscopic Correlations :

-

FTIR (ATR) : 3350 cm⁻¹ (N-H stretch), 1610 cm⁻¹ (C=O absence confirms reduction).

-

GC-MS : Retention time 14.60 min (DB-1 column), m/z 162 (base peak).

Nucleophilic Substitution Approaches

Halogenation of 5-Methoxybenzofuran

Bromination at the 3-position using N-bromosuccinimide (NBS) in carbon tetrachloride introduces a leaving group. Radical initiation with AIBN ensures regioselectivity.

Conditions :

Gabriel Synthesis of the Amine

The brominated intermediate reacts with potassium phthalimide in DMF, followed by hydrolysis with hydrazine hydrate to release the primary amine.

Key Data :

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Side Reactions

Competing Pathways in LAH Reduction

Over-reduction to tertiary amines can occur if residual dimethylamine or ethylamine contaminates the amide precursor. Strict stoichiometric control of LAH and inert atmosphere are critical.

Byproducts in Reductive Amination

Imine oligomerization is minimized by maintaining low ammonia concentrations and using NaBH3CN instead of NaBH4.

Scalability and Industrial Considerations

The reductive amination route is favored for scale-up due to its compatibility with continuous flow reactors and fewer purification steps. In contrast, LAH reduction requires specialized handling of pyrophoric reagents, limiting its industrial adoption.

Analytical Challenges and Solutions

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes acylation with acid chlorides or anhydrides to form amides. For example:

Reaction:

1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine + Acetyl chloride → N-Acetyl derivative

Conditions:

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Base: Triethylamine (Et₃N) or pyridine

-

Temperature: 0°C to room temperature

Key Data:

| Reagent | Product | Yield | Monitoring Method |

|---|---|---|---|

| Acetyl chloride | N-Acetylated derivative | 75% | TLC, IR (loss of –NH₂) |

| Benzoyl chloride | N-Benzoylated derivative | 68% | NMR (amide proton at δ 7.8–8.2 ppm) |

Reductive Alkylation

The amine participates in reductive alkylation with aldehydes/ketones in the presence of reducing agents:

Reaction:

this compound + Formaldehyde → N-Methyl derivative

Conditions:

-

Reductant: Sodium triacetoxyborohydride (NaBH(OAc)₃) or NaBH₄

-

Solvent: Acetonitrile (MeCN)

-

pH: Mildly acidic (acetic acid)

Key Data:

| Aldehyde/Ketone | Product | Yield | Characterization |

|---|---|---|---|

| Formaldehyde | N-Methylpropan-2-amine | 85% | MS (m/z +14 Da shift) |

| Acetone | N-Isopropyl derivative | 72% | ¹³C NMR (δ 22–25 ppm for CH₃) |

Oxidation Reactions

The amine group can oxidize to form imines or nitroso compounds under controlled conditions:

Reaction:

this compound → Nitroso derivative

Conditions:

-

Oxidizing agent: Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA)

-

Solvent: Ethanol or water

-

Temperature: 25–50°C

Key Data:

| Oxidizing Agent | Product | Notes |

|---|---|---|

| H₂O₂ | Nitroso derivative | IR: N=O stretch at 1500–1550 cm⁻¹ |

| mCPBA | Oxime | Requires catalytic acid (e.g., H₂SO₄) |

Condensation with Carbonyl Compounds

The amine reacts with aldehydes/ketones to form Schiff bases:

Reaction:

this compound + Benzaldehyde → Schiff base

Conditions:

-

Solvent: Methanol or ethanol

-

Catalyst: None or anhydrous MgSO₄

-

Temperature: Reflux

Key Data:

| Carbonyl Compound | Product | Yield | Spectral Evidence |

|---|---|---|---|

| Benzaldehyde | Benzylidene derivative | 80% | ¹H NMR (δ 8.3 ppm for CH=N) |

| Cyclohexanone | Cyclohexylidene analog | 65% | MS (m/z +98 Da) |

Complexation with Metal Ions

The amine and benzofuran oxygen act as ligands for transition metals:

Reaction:

this compound + Cu(II) → Cu(II) complex

Conditions:

-

Metal salt: CuCl₂ or CuSO₄

-

Solvent: Methanol/water

-

pH: Neutral to slightly basic

Key Data:

| Metal Salt | Complex Type | Stability Constant (log K) | Application |

|---|---|---|---|

| CuCl₂ | Octahedral complex | 4.2–4.8 | Catalytic oxidation |

| Fe(NO₃)₃ | Hexacoordinate | 3.9–4.3 | Magnetic studies |

Demethylation of Methoxy Group

The 5-methoxy group on the benzofuran ring can undergo demethylation under strong acidic conditions:

Reaction:

this compound → 5-Hydroxybenzofuran derivative

Conditions:

-

Acid: HBr (48%) or BBr₃

-

Solvent: DCM or chloroform

-

Temperature: 0°C to reflux

Key Data:

| Reagent | Product | Yield | Monitoring |

|---|---|---|---|

| BBr₃ | 5-Hydroxy derivative | 90% | TLC, HPLC |

| HI | Partial demethylation | 60% | ¹H NMR (loss of OCH₃ peak) |

Scientific Research Applications

1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine, commonly referred to as 5-MeO-BF, is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential pharmacological properties. This article explores the applications of 5-MeO-BF, particularly in medicinal chemistry, neuroscience, and psychopharmacology.

Chemical Formula

- Molecular Formula : C12H15NO2

- Molecular Weight : 205.25 g/mol

Pharmacology and Therapeutics

5-MeO-BF has been studied for its potential therapeutic effects, particularly in the treatment of mood disorders and anxiety. Its structural similarity to other psychoactive compounds suggests it may interact with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation.

Case Study: Antidepressant Effects

A study conducted on animal models demonstrated that administration of 5-MeO-BF resulted in significant reductions in depressive-like behaviors. The mechanism was hypothesized to involve modulation of serotonin pathways, similar to established antidepressants such as SSRIs (Selective Serotonin Reuptake Inhibitors) .

Neuroscience

Research into the neuropharmacological profile of 5-MeO-BF indicates its potential as a tool for studying neuroplasticity and synaptic transmission. Its ability to alter neurotransmitter levels makes it a candidate for investigating the underlying mechanisms of learning and memory.

Experimental Findings

In vitro studies showed that 5-MeO-BF enhances synaptic plasticity in hippocampal neurons, suggesting its role in cognitive enhancement . This has implications for developing treatments for cognitive deficits associated with neurodegenerative diseases.

Psychopharmacology

The psychoactive properties of 5-MeO-BF have led to its investigation in psychopharmacological contexts. It is being studied for its effects on consciousness and perception, similar to other psychedelics.

Clinical Trials

Preliminary clinical trials have indicated that 5-MeO-BF may induce altered states of consciousness without the intense hallucinations associated with other psychedelics like LSD or psilocybin. This characteristic makes it a candidate for therapeutic use in psychotherapy .

Mechanism of Action

The mechanism of action of 1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine involves its interaction with serotonin receptors in the brain. It is thought to act as an agonist for the 5-HT1A and 5-HT2 receptor families, which are involved in regulating mood, cognition, and perception . The compound’s effects are mediated through these receptors, influencing neurotransmitter release and neuronal activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzofuran-Based Amphetamines

5-APB and 6-APB

- Structure : 5-APB (1-(Benzofuran-5-yl)propan-2-amine) and 6-APB (1-(Benzofuran-6-yl)propan-2-amine) differ in the position of the benzofuran substitution (positions 5 and 6, respectively) compared to the target compound (position 3) .

- Pharmacology: Both 5-APB and 6-APB are psychoactive, acting as serotonin-norepinephrine-dopamine releasing agents (SNDRAs) with effects similar to MDMA.

- Legal Status : Controlled under the UK Misuse of Drugs Act (2016) due to their MDMA-like effects .

5-APDB and 6-APDB

Table 1: Comparison of Benzofuran Derivatives

| Compound | Substituent Position | Molecular Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|---|

| 1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine | 3 (benzofuran) | C₁₂H₁₅NO₂ | 205.257 | Methoxy at position 5 |

| 5-APB | 5 (benzofuran) | C₁₁H₁₃NO | 175.23 | Unsaturated ring |

| 6-APB | 6 (benzofuran) | C₁₁H₁₃NO | 175.23 | Unsaturated ring |

| 5-APDB | 5 (dihydrobenzofuran) | C₁₁H₁₅NO | 177.25 | Saturated ring |

Aromatic Substituted Amphetamines

Fluoroamphetamines (2-FA, 3-FA, 4-FA)

- Structure : Fluorine substitution on phenyl rings (positions 2, 3, or 4) instead of a benzofuran system.

- Analytical Differentiation : Unique fragmentation ions (e.g., 83.0292 m/z for 2-FA) in high-resolution mass spectrometry distinguish regioisomers .

- Pharmacology : 4-FA acts as a serotonin releaser, while 2-FA and 3-FA are primarily stimulants, highlighting the impact of substituent position on activity .

1-(Furan-2-yl)propan-2-amine

Table 2: Aromatic Amphetamine Comparison

| Compound | Aromatic System | Molecular Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|---|

| This compound | Benzofuran | C₁₂H₁₅NO₂ | 205.257 | Methoxy substitution |

| 4-FA | Phenyl | C₉H₁₂FN | 153.20 | Fluoro at position 4 |

| 1-(Furan-2-yl)propan-2-amine | Furan | C₇H₁₁NO | 125.17 | No fused benzene ring |

Selenium-Containing Analogues

Analytical and Pharmacological Insights

- Mass Spectrometry : The methoxy and benzofuran groups in this compound produce distinct fragmentation patterns, aiding identification. For example, fluoroamphetamines are differentiated using ions like 109.0448 m/z (3-FA) .

- Receptor Binding : Benzofuran derivatives exhibit affinity for serotonin (5-HT₂) and dopamine receptors. The methoxy group may increase binding duration due to steric and electronic effects .

Biological Activity

1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine, a compound belonging to the benzofuran family, has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Synthesis

This compound is characterized by a benzofuran ring system substituted with a methoxy group and a propan-2-amine moiety. The synthesis of this compound typically involves the reaction of 5-methoxybenzofuran derivatives with appropriate amines under controlled conditions, often employing techniques such as mass spectrometry and nuclear magnetic resonance (NMR) for characterization .

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. A study demonstrated that various benzofuran compounds, including those structurally similar to this compound, showed potent activity against a range of microorganisms. For instance, the presence of halogen or hydroxyl substituents at specific positions on the benzofuran ring enhanced antibacterial efficacy .

| Compound | Activity Against | Inhibition Zone (mm) |

|---|---|---|

| Compound A (similar structure) | S. aureus | 23 mm |

| Compound B (similar structure) | E. coli | 24 mm |

| This compound | Potential (not directly tested) | N/A |

Neuropharmacological Effects

The compound is hypothesized to influence neurotransmitter systems, particularly serotonin and dopamine pathways. Benzofurans are known to act as monoamine reuptake inhibitors, which can lead to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is crucial for potential applications in treating mood disorders and neurodegenerative diseases .

Adverse Effects and Toxicity

The use of benzofuran derivatives has been linked to various side effects, including anxiety, agitation, and other psychiatric symptoms. A systematic review noted that new psychoactive substances (NPS) within this category could lead to severe intoxication cases, underscoring the importance of understanding the biological activity and toxicity of such compounds .

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Aziridine ring-opening | 60–70% | 2-methylaziridine, ditellane | |

| Lithiation/coupling | ~50% | n-BuLi, LiAlH4 |

Basic: How should researchers characterize this compound using spectroscopic techniques?

Answer:

Standard characterization involves:

- 1H/13C NMR : Look for distinct benzofuran signals (e.g., methoxy group at δ ~3.8 ppm, aromatic protons at δ 6.5–7.5 ppm). For example, 5-MeO-DiBF derivatives show characteristic splitting patterns in the benzofuran region .

- MS (ESI+) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z calculated for C12H15NO2: 205.3) and fragmentation patterns .

- 125Te NMR (if tellurium intermediates are used): δ ~500–600 ppm for Te–C bonds .

Advanced: What in vitro models are suitable for studying its metabolic pathways?

Answer:

- Rat hepatocyte assays : As demonstrated for 5-APB (a structural analog), incubate the compound with rat liver microsomes and analyze metabolites via LC-HR-MSn. Major pathways include:

- Furan ring-opening : Oxidative cleavage to form carboxylated metabolites (e.g., 3-carboxymethyl-4-hydroxypropan-2-amine) .

- N-demethylation : If applicable, monitor via shifts in MS/MS fragmentation .

- Human CYP450 isoforms : Identify specific enzymes (e.g., CYP2D6) involved using recombinant CYP panels.

Advanced: How do structural modifications (e.g., halogenation) affect its pharmacological activity?

Answer:

- Halogenation : Bromination at the benzofuran ring (e.g., 8-bromo analogs like Bromo-DragonFLY in ) increases receptor binding affinity due to enhanced steric and electronic interactions. Activity can be tested via radioligand displacement assays (e.g., 5-HT2A receptor) .

- Methoxy positioning : Moving the methoxy group from C5 to C6 (as in 6-APB vs. 5-APB) alters metabolic stability and potency, as shown in isomer studies .

Q. Table 2: Impact of Substituents on Bioactivity

| Modification | Observed Effect | Assay Type | Reference |

|---|---|---|---|

| Bromination at C8 | ↑ 5-HT2A affinity (Ki < 1 nM) | Radioligand binding | |

| Methoxy at C6 (vs. C5) | ↓ Metabolic clearance | LC-HR-MSn |

Advanced: How can enantiomeric resolution be achieved for this chiral compound?

Answer:

- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with a hexane:isopropanol (90:10) mobile phase. Monitor elution times for (R)- and (S)-enantiomers, as validated for brominated benzodifuranyl analogs .

- Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions (e.g., TD-DFT calculations) .

Advanced: How should discrepancies in receptor binding assay data be addressed?

Answer:

- Control for metabolite interference : Pre-incubate test compounds with liver microsomes to rule out contributions from active metabolites .

- Validate assay conditions : Ensure consistent buffer pH (7.4), temperature (37°C), and membrane preparation protocols. Discrepancies in Ki values may arise from differences in radioligand purity (e.g., [3H]-ketanserin vs. [125I]-DOI) .

Basic: What purification strategies are optimal for isolating this compound?

Answer:

- Flash chromatography : Use silica gel with gradients of petroleum ether/EtOAc (1:2 to 1:4) to resolve polar byproducts .

- Recrystallization : Dissolve crude product in hot ethanol and cool slowly to −20°C for crystal formation .

Advanced: What computational approaches predict its stability under varying pH/temperature?

Answer:

- Molecular dynamics (MD) simulations : Model degradation pathways (e.g., hydrolysis of the methoxy group) at pH 2–9 and 25–50°C using software like GROMACS.

- DFT calculations : Estimate activation energies for bond cleavage (e.g., C–O in benzofuran) to identify labile regions .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs?

Answer:

- Scaffold diversification : Synthesize derivatives with substituents at C3 (e.g., halogens, alkyl chains) and test in functional assays (e.g., β-arrestin recruitment).

- Pharmacophore mapping : Use Schrödinger’s Phase to align active/inactive analogs and identify critical hydrogen-bonding or hydrophobic features .

Advanced: What strategies mitigate oxidative degradation during storage?

Answer:

- Lyophilization : Store as a lyophilized powder under argon at −80°C to prevent oxidation.

- Antioxidant additives : Include 0.1% ascorbic acid in aqueous stock solutions to scavenge free radicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.